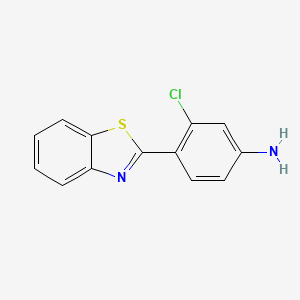

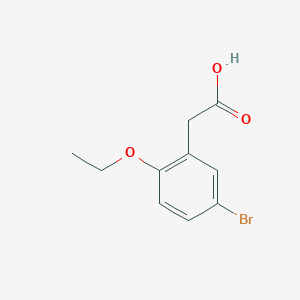

![molecular formula C14H11BrO2 B1269425 4-[(2-Bromobenzyl)oxy]benzaldehyde CAS No. 632300-46-0](/img/structure/B1269425.png)

4-[(2-Bromobenzyl)oxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

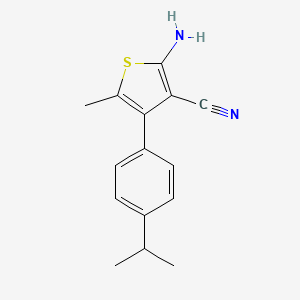

The synthesis of compounds closely related to 4-[(2-Bromobenzyl)oxy]benzaldehyde involves several steps, including condensation reactions and palladium-catalyzed ortho-bromination. A notable method involves the selective palladium-catalyzed ortho-bromination of benzaldehydes using a three-step sequence, which includes O-Methyloxime serving as a directing group. This process results in substituted 2-bromobenzaldehydes with good overall yields (Dubost et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic techniques and computational analyses. Studies have shown that structural investigations can reveal intricate details about the molecule, including crystal structure, vibrational spectroscopy, and molecular orbital analyses (Arunagiri et al., 2018). These analyses provide insights into the molecular geometry, electron distribution, and interaction potentials, crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving 4-[(2-Bromobenzyl)oxy]benzaldehyde derivatives are diverse, with one example being their use in the synthesis of oxiranes. These reactions are stereoselective, leading to the formation of trans-isomers, and have applications as antimicrobial additives (Talybov et al., 2022). Additionally, the compound's participation in coupling reactions to synthesize various aromatic hydrocarbons highlights its versatility and utility in organic synthesis (Iwasaki et al., 2015).

Physical Properties Analysis

The physical properties of 4-[(2-Bromobenzyl)oxy]benzaldehyde derivatives, such as melting points, solubility, and crystal structure, are determined through experimental methods. These properties are essential for the compound's application in various fields, influencing its behavior in chemical reactions and potential industrial applications.

Chemical Properties Analysis

The chemical properties of 4-[(2-Bromobenzyl)oxy]benzaldehyde, including its reactivity, stability, and interactions with other molecules, are crucial for its applications in synthesis and material science. Computational and spectroscopic analyses provide valuable information on its electronic structure, which influences its chemical behavior (Balachander & Manimekalai, 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis and characterization of related compounds, such as 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes, involve various spectroscopic techniques, including FT-IR, GC-MS, and NMR. These processes are critical for understanding the structural and molecular properties of such compounds (Balachander & Manimekalai, 2017).

Chemical Reactions and Mechanisms

- Studies on related benzaldehydes have explored their roles in chemical reactions like intramolecular nucleophilic attack at silicon in o-silylbenzyl alcohols, providing insight into novel synthesis pathways (Hudrlik, Hudrlik & Jeilani, 2011).

- Research into benzaldehyde O-alkyloximes has revealed their potential as plant growth regulators, indicating a possible application in agricultural science (Yoshikawa & Doi, 1998).

Medicinal Chemistry and Therapeutic Applications

- Synthesis of benzyloxybenzaldehyde derivatives and their testing against cell lines, such as HL-60, highlight their potential anticancer activity, suggesting applications in medicinal chemistry and drug development (Lin et al., 2005).

Novel Synthetic Techniques

- Research into the synthesis of various substituted benzaldehydes using palladium-catalyzed ortho-bromination demonstrates innovative approaches to synthesizing complex organic compounds (Dubost et al., 2011).

Eigenschaften

IUPAC Name |

4-[(2-bromophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIYYHBOWYPIAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351909 |

Source

|

| Record name | 4-[(2-bromobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Bromobenzyl)oxy]benzaldehyde | |

CAS RN |

632300-46-0 |

Source

|

| Record name | 4-[(2-bromobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

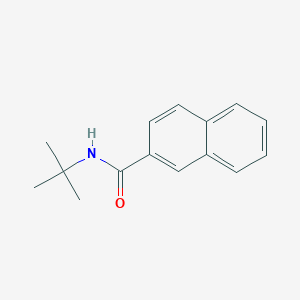

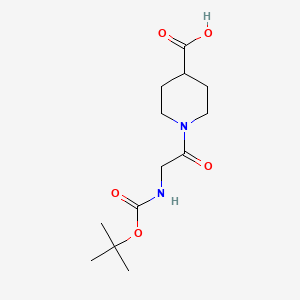

![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)

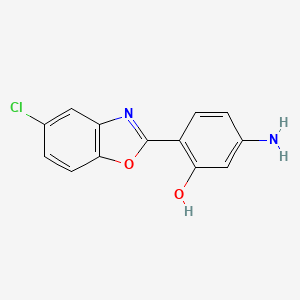

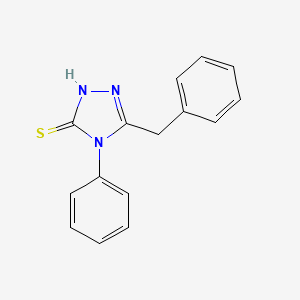

![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)

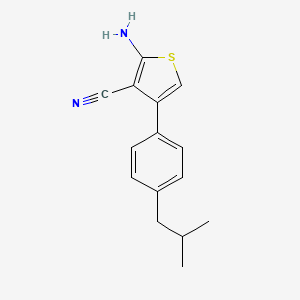

![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)